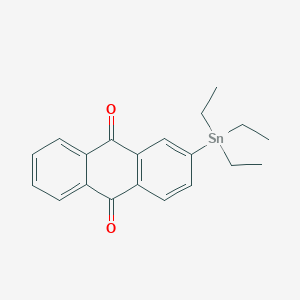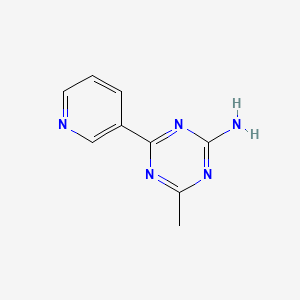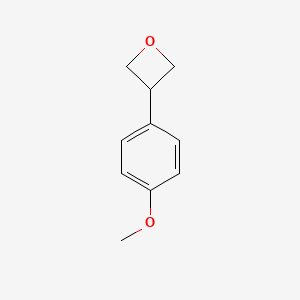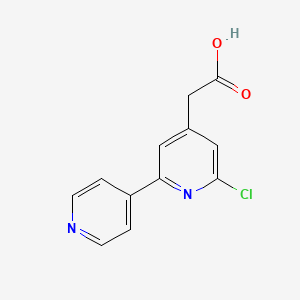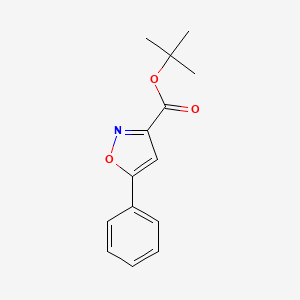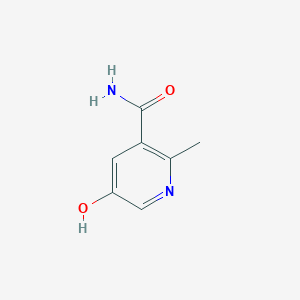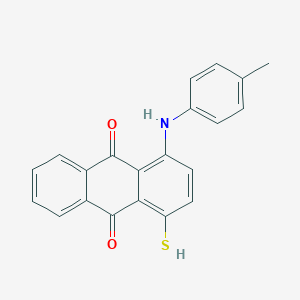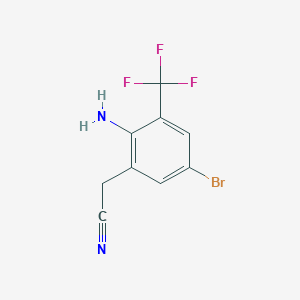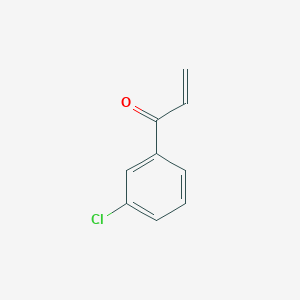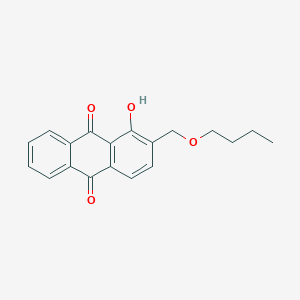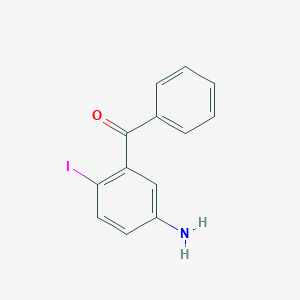![molecular formula C54H56O2S4 B13131771 1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 113461-28-2](/img/structure/B13131771.png)
1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and materials science. This particular compound is characterized by the presence of four butylphenylthio groups attached to the anthracene core, which significantly influences its chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of Thio Groups: The butylphenylthio groups are introduced via a nucleophilic substitution reaction. This involves the reaction of the anthracene core with 4-butylphenylthiol in the presence of a base such as sodium hydride.
Oxidation: The final step involves the oxidation of the intermediate compound to form the desired 1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of scalable reagents, and purification techniques, would apply to its large-scale production.
化学反応の分析
Types of Reactions
1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the anthracene core to its reduced form, altering its electronic properties.
Substitution: The butylphenylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases for nucleophilic substitution; electrophilic reagents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroanthracene derivatives.
科学的研究の応用
1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Photophysics: Employed in studies of photophysical processes such as fluorescence and phosphorescence.
Materials Science: Utilized in the design of new materials with specific optical and electronic properties.
Biological Research:
作用機序
The mechanism of action of 1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione involves its interaction with light and subsequent electronic transitions. The compound absorbs light, leading to excitation of electrons to higher energy states. This can result in fluorescence or phosphorescence, depending on the specific conditions. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of the anthracene core and the substituent groups.
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Dimethylanthracene: Exhibits different electronic properties due to the presence of methyl groups instead of butylphenylthio groups.
Anthracene-9,10-dione: The parent compound without any substituents, used as a reference in various studies.
Uniqueness
1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione is unique due to the presence of four butylphenylthio groups, which significantly alter its electronic and photophysical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific optical characteristics.
特性
CAS番号 |
113461-28-2 |
|---|---|
分子式 |
C54H56O2S4 |
分子量 |
865.3 g/mol |
IUPAC名 |
1,3,5,7-tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C54H56O2S4/c1-5-9-13-37-17-25-41(26-18-37)57-45-33-47-51(49(35-45)59-43-29-21-39(22-30-43)15-11-7-3)54(56)48-34-46(58-42-27-19-38(20-28-42)14-10-6-2)36-50(52(48)53(47)55)60-44-31-23-40(24-32-44)16-12-8-4/h17-36H,5-16H2,1-4H3 |
InChIキー |
FWUVLGLBANNKQG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)SC2=CC3=C(C(=C2)SC4=CC=C(C=C4)CCCC)C(=O)C5=C(C3=O)C(=CC(=C5)SC6=CC=C(C=C6)CCCC)SC7=CC=C(C=C7)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


